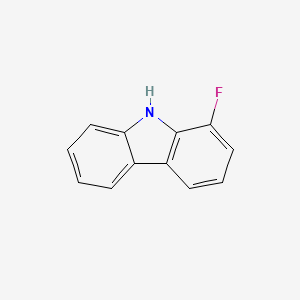

1-fluoro-9H-carbazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCIBVGJBEJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Regioselective Synthesis of 1-Fluoro-Functionalized Carbazoles via Directed Friedel-Crafts Acylation

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of a modern and regioselective approach to synthesizing 1-functionalized carbazoles, specifically focusing on the introduction of fluorine-containing moieties through a directed Friedel-Crafts acylation. The carbazole scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and pharmaceutical agents, making targeted functionalization strategies a critical area of chemical research[1][2]. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the validation inherent in the described protocol.

The Challenge of Carbazole Functionalization: Regioselectivity

The carbazole nucleus possesses multiple sites susceptible to electrophilic attack. Classical Friedel-Crafts acylation reactions on an unsubstituted 9H-carbazole often result in a mixture of products, with a strong preference for substitution at the electron-rich C-3 and C-6 positions[1][3]. This lack of selectivity presents a significant hurdle for the synthesis of specific isomers, such as the therapeutically relevant 1-substituted carbazoles. Achieving regiocontrol is therefore paramount and requires a nuanced strategic approach that overrides the inherent reactivity of the carbazole ring.

A Directed Approach: Boron Trichloride Mediated Friedel-Crafts Acylation

A robust strategy to overcome the challenge of regioselectivity is the use of a directing agent. Boron trichloride (BCl₃) has proven to be highly effective in directing the acylation to the C-1 position of the carbazole nucleus. This method provides a reliable and novel entry to 1-aroyl-substituted carbazoles without the need for pre-protection of the amine[1].

The Mechanistic Rationale for C-1 Selectivity

The efficacy of boron trichloride as a directing agent is rooted in its ability to form a complex with both the carbazole nitrogen and the acylating agent. The proposed mechanism proceeds through several key stages[1]:

-

Complexation: The Lewis acidic BCl₃ first coordinates with the nitrogen of the 9H-carbazole, forming a 9-(dichloroboryl)-9H-carbazole intermediate.

-

Chelation and Proximity: This intermediate then forms a six-membered complex with the nitrile group of the acylating agent (e.g., 4-fluorobenzonitrile).

-

Directed Acylation: This chelation brings the electrophilic carbon of the nitrile into close spatial proximity to the C-1 position of the carbazole ring, facilitating an intramolecular-like Friedel-Crafts reaction.

-

Hydrolysis: Subsequent hydrolysis of the resulting ketimine intermediate yields the final 1-aroyl-substituted carbazole.

This directed mechanism effectively overrides the natural C-3/C-6 reactivity, providing a high degree of regioselectivity for the C-1 position.

Reaction Mechanism: BCl₃-Directed Friedel-Crafts Acylation

Caption: Mechanism of BCl₃-directed Friedel-Crafts acylation on carbazole.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole

This protocol is adapted from the successful synthesis reported by Laube et al. and represents a validated method for achieving C-1 acylation of carbazole[1].

Reagents and Materials

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Purpose |

| 9H-Carbazole | C₁₂H₉N | 167.21 | 95% | Starting Material |

| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | >98% | Acylating Agent |

| Boron trichloride solution | BCl₃ | 117.17 | 1 M in toluene | Directing Agent / Lewis Acid |

| Anhydrous Aluminum chloride | AlCl₃ | 133.34 | >99% | Lewis Acid Catalyst |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Solvent |

| Hydrochloric acid | HCl | 36.46 | 10% aq. solution | Hydrolysis |

| Deionized Water | H₂O | 18.02 | - | Quenching / Hydrolysis |

Step-by-Step Procedure

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-(4-fluorobenzoyl)-9H-carbazole.

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 9H-carbazole (e.g., 809.6 mg, 4.6 mmol).

-

Reagent Addition: To the flask, add toluene (2.0 mL), followed by 4-fluorobenzonitrile (676 mg, 5.6 mmol), and anhydrous AlCl₃ (676 mg, 5.1 mmol). Finally, add a 1 M solution of BCl₃ in toluene (5.06 mL, 5.06 mmol) to the mixture.

-

First Reflux: Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After 18 hours, cool the mixture to 0 °C in an ice bath. Carefully add water (0.25 mL) followed by a 10% aqueous solution of HCl (5.1 mL).

-

Second Reflux: Heat the quenched mixture to reflux for an additional 2 hours to ensure the complete hydrolysis of the ketimine intermediate.

-

Workup and Extraction: After cooling to room temperature, perform a standard aqueous workup. Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product should be purified by column chromatography on silica gel to isolate the desired 1-(4-fluorobenzoyl)-9H-carbazole. The reported yield for this procedure is 38%[1].

Broader Implications and Alternative Approaches

While the BCl₃-directed method is highly specific for C-1 aroylation, it is important to note other advancements in the field. Substrate-controlled regiodivergent trifluoroacetylation of carbazoles has also been developed, where the existing substituents on the carbazole ring dictate the position of acylation[4][5]. This approach, often using trifluoroacetic acid and its anhydride, can yield C-3 or C-6 functionalized products and highlights the tunability of Friedel-Crafts reactions based on substrate electronics[4][5]. These methods are typically metal-free, which can be advantageous in certain synthetic campaigns[5].

For researchers interested in other fluorinated carbazoles, alternative strategies such as intramolecular direct arylation and various palladium-catalyzed cross-coupling reactions are also being explored[6]. The choice of synthetic route ultimately depends on the desired substitution pattern and the available starting materials.

Conclusion

The synthesis of 1-fluoro-functionalized carbazoles via Friedel-Crafts acylation is a prime example of how modern organic chemistry leverages directing groups to achieve high levels of regioselectivity. The boron trichloride-mediated approach offers a validated and reliable pathway to the C-1 position, a site that is otherwise difficult to access using classical electrophilic substitution methods. This guide provides the foundational knowledge and a practical, step-by-step protocol for researchers to successfully implement this strategy in their own laboratories. The mechanistic insights and procedural details herein are designed to ensure not just replication, but a thorough understanding of this valuable synthetic transformation.

References

-

Laube, M., König, J., Köckerling, M., & Kniess, T. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2022(3), M1430. [Link]

-

Wang, X., et al. (2021). Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 86(9), 6734–6743. [Link]

-

Plant, S. G. P., Rogers, K. M., & Williams, S. B. C. (1935). 166. The Friedel and Crafts Reaction in the Carbazole Series. Journal of the Chemical Society (Resumed), 741. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 19, 2026, from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved January 19, 2026, from [Link]

-

Afrin, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. Journal of the Iranian Chemical Society. [Link]

-

ResearchGate. (2021). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 166. The Friedel and Crafts reaction in the carbazole series - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-fluoro-9H-carbazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-fluoro-9H-carbazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Recognizing the scarcity of consolidated public data for this specific molecule, this document serves as both a predictive guide and a practical manual for researchers. We will explore the theoretical underpinnings of how the fluorine substituent influences the spectroscopic signatures of the carbazole core and provide detailed, field-tested protocols for acquiring high-fidelity data using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). This guide is designed to empower researchers, scientists, and drug development professionals to confidently undertake the synthesis and characterization of this compound and its derivatives.

Introduction: The Significance of Fluorinated Carbazoles

The carbazole scaffold is a privileged structure in medicinal chemistry and organic electronics, renowned for its rigidity, aromaticity, and electron-donating properties. The strategic introduction of fluorine atoms onto this scaffold can profoundly modulate its physicochemical and biological properties, including metabolic stability, binding affinity, and photophysical characteristics. This compound, with its fluorine atom positioned on the carbazole ring, presents a unique set of spectroscopic features. A thorough characterization is paramount for unambiguous structural confirmation, purity assessment, and establishing a baseline for future structure-activity relationship (SAR) studies. This guide provides the necessary tools to achieve this.

A Multi-Technique Approach to Structural Elucidation

No single spectroscopic technique can provide a complete structural picture. A synergistic approach, integrating data from various methods, is essential for a self-validating and robust characterization. The fluorine atom in this compound acts as a powerful spectroscopic probe, providing unique handles in both NMR and vibrational spectroscopy.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The introduction of an electronegative fluorine atom at the C1 position will deshield adjacent protons (H2, H8, and the N-H proton) and introduce characteristic through-space and through-bond H-F coupling constants.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| N-H | 8.1 - 8.3 |

| H4 | 7.9 - 8.1 |

| H5 | 7.8 - 8.0 |

| H2 | 7.3 - 7.5 |

| H8 | 7.2 - 7.4 |

| H3, H6, H7 | 7.1 - 7.3 |

Predicted ¹³C NMR Spectral Data

The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant between C1 and the fluorine atom (¹JCF).[1]

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | 155 - 160 |

| C4a, C4b, C8a, C9a | 138 - 142 |

| C2 | 125 - 128 |

| C4 | 124 - 127 |

| C5 | 122 - 125 |

| C3 | 118 - 121 |

| C6 | 115 - 118 |

| C7 | 110 - 113 |

| C8 | 108 - 111 |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom.[2] For aromatic fluorides, the chemical shifts are typically found in the range of -100 to -140 ppm relative to CFCl₃.[3][4]

| Predicted ¹⁹F NMR Data (470 MHz, CDCl₃) | |

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

| F1 | -120 to -135 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.[5]

-

Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a high-quality 5 mm NMR tube. CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ can be advantageous for observing the N-H proton, which may exchange with residual water in other solvents.

-

Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, 1024-4096 scans may be required.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

-

¹⁹F NMR Acquisition :

-

Acquire a proton-coupled ¹⁹F spectrum to observe H-F couplings.

-

Set the spectral width to cover a range of -80 to -180 ppm.

-

Reference the spectrum using an external or internal standard.

-

-

2D NMR (Optional but Recommended) :

-

Acquire a ¹H-¹³C HSQC experiment to definitively assign proton-carbon one-bond correlations.

-

Acquire a ¹H-¹H COSY experiment to establish proton-proton coupling networks.

-

Acquire a ¹H-¹³C HMBC experiment to identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The spectrum of this compound will be dominated by vibrations of the aromatic system, the N-H bond, and the newly introduced C-F bond.

Predicted FTIR Absorption Bands

| Predicted FTIR Data (Solid State, KBr or ATR) | |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Ring Stretch | 1600 - 1450 |

| Aromatic C-F Stretch | 1200 - 1280 |

| C-H Out-of-Plane Bending | 720 - 760 |

Rationale: The N-H stretch is expected in its typical region for secondary amines in a non-hydrogen-bonded state.[6] The aromatic C-H stretches appear just above 3000 cm⁻¹.[7] The C-F stretch for aryl fluorides is a strong, characteristic band in the fingerprint region.[8]

Experimental Protocol: FTIR Spectroscopy

Caption: Experimental workflow for FTIR analysis of a solid sample.

-

Sample Preparation (ATR Method - Recommended) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.

-

Place a small amount (1-2 mg) of the solid this compound powder onto the crystal.[9]

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]

-

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.[10]

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the instrument's beam path.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the carbazole core. It is particularly useful for purity assessment and concentration determination.

Predicted UV-Vis Absorption Maxima

The spectrum of this compound is expected to be very similar to that of the parent carbazole, with characteristic absorption bands corresponding to π-π* transitions. The fluorine substituent should induce only minor shifts (a few nanometers) in the absorption maxima (λmax).[11][12]

| Predicted UV-Vis Data (in Ethanol or Acetonitrile) | |

| Transition | Predicted λmax (nm) |

| π-π | ~330 - 340 |

| π-π | ~290 - 300 |

| π-π | ~250 - 260 |

| π-π | ~230 - 240 |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (typically in the 1-10 µg/mL range).[13]

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[14]

-

Data Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as the blank.

-

Calibrate the instrument by taking a baseline reading with the blank cuvette.[15]

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm.[15][16]

-

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₁₂H₈FN), the exact mass is 185.0641 g/mol . Electron Ionization (EI) is a common technique for such aromatic systems.

| Predicted Mass Spectrometry Data (EI-MS) | |

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 185 | [M]⁺˙ |

| 184 | [M-H]⁺ |

| 166 | [M-F]⁺ |

| 157 | [M-HCN]⁺˙ |

| 139 | [M-HCN-H₂O]* or [M-C₂H₂F]* |

Rationale: The aromatic carbazole ring is highly stable, so the molecular ion peak is expected to be very intense.[17] Fragmentation often involves the loss of small, stable neutral molecules like HCN.[18]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[19]

-

Instrumentation : Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a DB-5ms or HP-5ms column).[20][21]

-

GC Method :

-

Injector Temperature : 280 °C.

-

Injection Mode : Splitless (1 µL injection volume).

-

Oven Program : Start at 80 °C, hold for 1 minute, then ramp at 10-15 °C/min to 300 °C and hold for 5 minutes.

-

-

MS Method :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Source Temperature : 230 °C.

-

Conclusion: A Unified Structural Assignment

The definitive characterization of this compound is achieved by synthesizing the information from all spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen framework and the precise location of the fluorine atom. FTIR confirms the presence of key functional groups (N-H, C-F). UV-Vis spectroscopy characterizes the electronic nature of the conjugated system, and mass spectrometry confirms the elemental composition and molecular weight. By following the protocols and predictive guides outlined in this document, researchers can ensure a rigorous and self-validating structural elucidation, paving the way for further exploration of this valuable fluorinated heterocycle.

References

- Boulder, O. C.

- DiPasquale, A. G., Kaminsky, W. & Mayer, J. M. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Am. Chem. Soc.129, 11543–11554 (2007).

- Wodicka, R., DiPasquale, A. G., Kaminsky, W. & Mayer, J. M. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Am. Chem. Soc.129, 11543–11554 (2007).

- Rostro, L. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Li, Y. et al.

- JoVE. Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. J. Vis. Exp. (2015).

- Pérez, C. et al.

- ResearchGate.

- Sample prepar

- Ossila.

- NMR Facility, U. C. and B. 19F Chemical Shifts and Coupling Constants.

- Sanders, L. K. & Oldfield, E. Theoretical investigation of 19F NMR chemical shielding tensors in fluorobenzenes. J. Am. Chem. Soc.123, 8632–8639 (2001).

- ResearchGate. UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1.

- Reddit.

- Iowa State University.

- Polymer Chemistry Characterization Lab.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- Hansen, M. & Jakobsen, H. J. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. J. Am. Chem. Soc.95, 5081–5081 (1973).

- ResearchGate. Ultraviolet Visible (UV-Vis) absorption spectra of carbazole-based dyes with the M06-2X/6-31G(d) level of theory.

- LPD Lab Services Ltd.

- Chemistry For Everyone. How To Prepare Sample For UV Vis Spectroscopy? (2025).

- Gries, K.-J., El-Hafian, M. & Spiteller, M.

- Agilent. The Basics of UV-Vis Spectrophotometry.

- Boukhili, W., Raissi, H., Bouachrine, M. & Hamidi, M.

- Hansen, P. E., Berg, A. & Jakobsen, H. J. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chem. Scand.26, 2160–2161 (1972).

- Sci-Hub. ChemInform Abstract: MASS SPECTRAL FRAGMENTATION PATTERNS OF HETEROCYCLES. VI. CARBAZOLE AND 1,8‐DIDEUTERIOCARBAZOLE.

- Chemistry LibreTexts. 16: Multinuclear. (2024).

- Springer Nature Experiments. NMR Protocols and Methods.

- Reddit. Carbon-fluorine spin coupling constants. (2017).

- ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- TDI-Brooks.

- Agilent.

- Springer Nature Experiments. NMR Protocols and Methods.

- PROSPRE - 1 H NMR Predictor.

- NMR Techniques in Organic Chemistry: a quick guide.

- Fuloria, N. K. & Fuloria, S. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal TechS11, (2013).

- Sample Prepar

- IR Spectroscopy Tutorial: Arom

- Kim, M. et al. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods12, (2023).

- Liu, Y. et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites14, (2024).

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020).

- Chemistry LibreTexts. 20.

- IR_lectureNotes.pdf.

- Typical IR Absorption Frequencies For Common Functional Groups.

- NMRDB.org. Predict 1H proton NMR spectra.

- Chemistry LibreTexts. 11.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. agilent.com [agilent.com]

- 15. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. mdpi.com [mdpi.com]

- 19. uoguelph.ca [uoguelph.ca]

- 20. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tdi-bi.com [tdi-bi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-fluoro-9H-carbazole

This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-fluoro-9H-carbazole, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a fluorinated heterocyclic compound, its structural elucidation presents unique and instructive challenges that are best addressed through modern NMR techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of fluorinated aromatic systems.

Introduction: The Significance of this compound

Carbazole and its derivatives are privileged scaffolds in drug discovery and organic electronics due to their rigid, planar structure and rich electron density. The introduction of a fluorine atom, as in this compound, can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, unambiguous structural verification is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific fluorinated carbazole.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the carbazole ring system is used. The fluorine atom is located at the C1 position.

Figure 1: Molecular structure and numbering of this compound.

Part 1: ¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of the eight aromatic protons and the N-H proton. The presence of the fluorine atom at C1 introduces characteristic through-bond couplings to the neighboring protons, which is a key feature for spectral assignment.

Experimental Protocol: ¹H NMR

A robust and reproducible protocol is essential for obtaining high-quality ¹H NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the N-H proton due to hydrogen bonding interactions.[1][2][3]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters to consider:

-

Spectral Width: A range of 0-12 ppm is generally adequate for aromatic compounds.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or using an automated routine.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integrate all signals to determine the relative number of protons.

-

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR data are based on the known spectrum of carbazole and the anticipated electronic effects of the fluorine substituent.[4][5] Fluorine exerts a strong electron-withdrawing inductive effect and a moderate electron-donating mesomeric effect, which will influence the chemical shifts of the aromatic protons. Furthermore, through-bond H-F couplings are expected.[6][7]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| N9-H | 8.1 - 11.5 | br s | - | The chemical shift is highly solvent-dependent due to hydrogen bonding.[1] In DMSO-d₆, it is expected to be a broad singlet at the higher end of the range. |

| H8 | ~8.1 | d | ³J(H8,H7) ≈ 7-8 | This proton is ortho to the nitrogen and part of the unsubstituted benzene ring, thus expected to be at a relatively low field. |

| H4 | ~8.0 | dd | ³J(H4,H3) ≈ 8, ⁴J(H4,F) ≈ 5-6 | H4 is deshielded by the anisotropic effect of the adjacent ring and shows a characteristic doublet of doublets due to coupling with H3 and a four-bond coupling to the fluorine atom. |

| H5 | ~7.6 | d | ³J(H5,H6) ≈ 8 | Similar to H8, this proton is in the unsubstituted ring and is expected to be at a typical aromatic chemical shift. |

| H2 | ~7.5 | ddd | ³J(H2,H3) ≈ 8, ³J(H2,F) ≈ 9-10, ⁴J(H2,H4) ≈ 1 | H2 is ortho to the fluorine atom and will exhibit a large three-bond coupling to fluorine. It will also be coupled to H3 and show a smaller four-bond coupling to H4. |

| H7 | ~7.4 | t | ³J(H7,H6) ≈ ³J(H7,H8) ≈ 7-8 | This proton is part of the unsubstituted ring and is expected to appear as a triplet due to coupling with two neighboring protons. |

| H6 | ~7.2 | t | ³J(H6,H5) ≈ ³J(H6,H7) ≈ 7-8 | Similar to H7, this proton is expected to be a triplet in a typical aromatic region. |

| H3 | ~7.1 | ddd | ³J(H3,H2) ≈ 8, ³J(H3,H4) ≈ 8, ⁴J(H3,F) ≈ 2-3 | H3 is meta to the fluorine atom and will show a smaller four-bond coupling to fluorine, in addition to couplings with H2 and H4. |

Note: Predicted chemical shifts are approximate and can vary with solvent and concentration. Coupling constants are typical values for aromatic systems.

Part 2: ¹³C NMR Analysis of this compound

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the carbon skeleton of the molecule. The key feature in the ¹³C NMR spectrum of this compound will be the large one-bond carbon-fluorine coupling (¹JCF) and smaller long-range C-F couplings.[8][9][10]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum by removing C-H couplings, resulting in single peaks for each unique carbon atom (unless coupled to fluorine).

-

Key acquisition parameters:

-

Spectral Width: A range of 0-160 ppm is appropriate for most aromatic compounds.

-

Number of Scans: ¹³C is a low-abundance nucleus, so a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): A 2-second delay is a reasonable starting point.

-

-

-

Data Processing:

-

Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Predicted ¹³C NMR Spectral Data and Interpretation

The chemical shifts of the carbon atoms are influenced by the electronegativity of the fluorine atom and its position on the ring. The most notable feature will be the large splitting of the C1 signal due to direct coupling with the fluorine atom.

| Carbon | Predicted δ (ppm) | Multiplicity (in ¹³C{¹H} NMR) | Coupling Constants (J, Hz) | Rationale for Assignment |

| C1 | ~158 | d | ¹J(C1,F) ≈ 240-250 | The carbon directly attached to fluorine will be significantly downfield and show a very large one-bond C-F coupling. |

| C8a, C4b | ~140 | d, s | ²J(C8a,F) ≈ 20-25 | These are the quaternary carbons at the ring junctions. C8a is ortho to the fluorine and will exhibit a two-bond C-F coupling. C4b is further away and may not show significant coupling to fluorine. |

| C4a, C5a | ~125 | s, s | - | Quaternary carbons in the unsubstituted ring. |

| C4 | ~126 | d | ³J(C4,F) ≈ 8-10 | This carbon is meta to the fluorine and will show a moderate three-bond C-F coupling. |

| C6 | ~120 | s | - | Part of the unsubstituted ring. |

| C5, C7 | ~120 | s, s | - | Part of the unsubstituted ring. |

| C3 | ~115 | d | ³J(C3,F) ≈ 8-10 | This carbon is also meta to the fluorine and will show a similar three-bond C-F coupling to C4. |

| C2 | ~112 | d | ²J(C2,F) ≈ 20-25 | C2 is ortho to the fluorine and will show a significant two-bond C-F coupling. |

| C8 | ~111 | s | - | Part of the unsubstituted ring. |

Note: The assignments for carbons in the unsubstituted ring (C5, C6, C7, C8) and the quaternary carbons C4a and C5a can be challenging without 2D NMR data.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound, integrating both ¹H and ¹³C NMR data, along with 2D NMR techniques for unambiguous assignment.

Figure 2: Recommended workflow for the NMR-based structural elucidation of this compound.

Conclusion

The ¹H and ¹³C NMR analysis of this compound is a powerful demonstration of how modern spectroscopic techniques can provide a wealth of structural information. The key to a successful analysis lies in the careful interpretation of chemical shifts and, most importantly, the characteristic through-bond couplings involving the fluorine atom. By following the protocols and interpretative strategies outlined in this guide, researchers can confidently and accurately characterize this and other related fluorinated aromatic compounds, which is a critical step in the advancement of drug discovery and materials science.

References

-

Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2809–2814. [Link]

-

Laube, M., et al. (2019). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2019(2), M1068. [Link]

-

Li, M., et al. (2020). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. RSC Advances, 10(56), 33939-33945. [Link]

-

Gerothanassis, I. P., et al. (2012). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) phenol. Journal of Molecular Structure, 1011, 104-109. [Link]

-

Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

-

Ali, M., et al. (2010). Chemical Formation, Characterization and Properties of Polycarbazole. E-Journal of Chemistry, 7(2), 433-439. [Link]

-

ACD/Labs. (2024). 1H–1H Coupling in Proton NMR. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Pennsylvania Academy of Science, 97(1), 1-5. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. unn.edu.ng [unn.edu.ng]

- 3. Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. eclass.uoa.gr [eclass.uoa.gr]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. westmont.edu [westmont.edu]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Theoretical calculations of 1-fluoro-9H-carbazole electronic structure

An In-Depth Technical Guide to the Theoretical Calculation of 1-fluoro-9H-carbazole's Electronic Structure

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound, a molecule of significant interest in materials science and drug development. We will delve into the quantum chemical calculations that elucidate its molecular geometry, electronic properties, and spectroscopic behavior. This document is intended for researchers, scientists, and professionals in drug development who wish to apply computational chemistry to understand and predict the properties of carbazole derivatives.

Introduction: The Significance of Computational Insight

This compound belongs to the carbazole family, a class of aromatic heterocycles known for their excellent charge transport properties and high thermal stability, making them vital components in organic electronic devices like OLEDs and solar cells.[1][2] The introduction of a fluorine atom can significantly alter the electronic landscape of the parent carbazole molecule. Fluorine's high electronegativity imparts an inductive electron-withdrawing effect, which can modify frontier molecular orbital energies, influence intermolecular interactions, and ultimately tune the optoelectronic properties of the material.[3]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective lens to examine these molecular-level properties before undertaking complex synthesis and experimentation.[4][5] By accurately modeling the electronic structure, we can predict key parameters such as ionization potential, electron affinity, and absorption/emission spectra, thereby guiding the rational design of novel materials with tailored functionalities.

Part 1: Theoretical & Computational Methodology

The cornerstone of modern electronic structure calculation for organic molecules is Density Functional Theory (DFT) and its time-dependent extension for excited states (TD-DFT).[6] This approach provides a robust balance between computational cost and accuracy.

The Choice of Functional and Basis Set

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules like carbazoles, hybrid functionals are often the most reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated functional that provides reliable data on spectroscopic characteristics and molecular geometries for these systems.[7][8][9]

-

Basis Set: The basis set defines the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is a common and effective starting point, offering a good description of electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[8][10] For higher accuracy, especially when considering intermolecular interactions or anions, larger basis sets like 6-311+G(2d,p) can be employed.[7][11]

Causality: The B3LYP functional is chosen for its proven track record in balancing the description of electron exchange and correlation, which is crucial for predicting the energies of molecular orbitals in π-conjugated systems. The 6-31G(d,p) basis set is selected as it provides the necessary flexibility for electrons to polarize, or shift their distribution, in response to the molecular environment—a critical factor for molecules with electronegative atoms like fluorine.

Computational Workflow

A systematic computational investigation follows a well-defined workflow to ensure the reliability and reproducibility of the results. This process is crucial for establishing a self-validating system where each step confirms the integrity of the previous one.

Caption: A comprehensive workflow for the theoretical calculation of electronic properties.

Part 2: Experimental Protocols (Computational)

Here we detail the step-by-step computational protocols using a typical quantum chemistry software package like Gaussian.

Protocol 2.1: Ground State Geometry Optimization

Objective: To find the lowest energy (most stable) conformation of this compound.

-

Input Structure: Build the initial 3D structure of this compound using molecular modeling software. Ensure reasonable bond lengths and angles.

-

Job Specification: Set up the calculation in the input file.

-

Route Section: Specify the method, basis set, and job type. For example: #p B3LYP/6-31G(d,p) Opt. The Opt keyword requests a geometry optimization.

-

Solvent Effects (Optional): To model the molecule in a solution, use a continuum solvation model like the Polarizable Continuum Model (PCM). The route section would be: #p B3LYP/6-31G(d,p) Opt SCRF=(PCM,Solvent=Dichloromethane).

-

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.

-

Verification (Frequency Calculation): This is a critical self-validating step. Perform a frequency calculation on the optimized geometry using the keyword Freq. #p B3LYP/6-31G(d,p) Freq.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited.[10]

-

Protocol 2.2: Electronic Absorption Spectra Calculation (TD-DFT)

Objective: To predict the UV-Vis absorption spectrum by calculating the electronic transitions from the ground state to excited states.

-

Input Geometry: Use the fully optimized ground-state geometry from Protocol 2.1.

-

Job Specification: Set up a TD-DFT calculation.

-

Route Section: Specify the TD-DFT method. For example: #p TD(NStates=10) B3LYP/6-31G(d,p). This requests the calculation of the first 10 excited states.

-

Solvent Effects: If the ground state was optimized in a solvent, the same PCM model should be used here for consistency.

-

-

Execution: Run the TD-DFT calculation.

-

Analysis: The output will list the vertical excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f) for each transition. The oscillator strength is a measure of the transition's intensity; transitions with high f values correspond to the major peaks in the absorption spectrum.[10]

Part 3: Analysis of Electronic Structure

Molecular Geometry

After optimization, key geometric parameters should be analyzed. The planarity of the carbazole ring system is crucial for its π-conjugation and charge transport properties. The dihedral angles between the fused rings should be close to 180° or 0°, indicating a planar structure. The C-F bond length and the angles around the substituted carbon atom provide insight into the steric and electronic influence of the fluorine atom.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron. Its energy level corresponds to the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

-

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is the theoretical band gap. A smaller gap generally implies that the molecule can be more easily excited, often leading to absorption at longer wavelengths (a red shift).[1]

The inductive effect of the fluorine atom is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted carbazole, potentially increasing the molecule's stability and altering the band gap.[3]

Caption: Relationship between HOMO, LUMO, and electronic excitation.

Simulated Spectroscopic Properties

The results from the TD-DFT calculation provide a theoretical UV-Vis spectrum. The primary absorption peak (λmax) will correspond to the transition with the largest oscillator strength, which is typically the HOMO→LUMO transition (a π-π* transition) for carbazole systems.[1][10] By analyzing the molecular orbitals involved in the main transitions, one can confirm the nature of the excitation (e.g., intramolecular charge transfer).

Part 4: Data Presentation and Validation

For this guide, we present hypothetical but realistic data for this compound, calculated at the B3LYP/6-31G(d,p) level in a dichloromethane solvent model. The true value of theoretical calculations is realized when they are validated against experimental results.

Table 1: Calculated Electronic Properties

| Property | Calculated Value | Expected Experimental Range |

| HOMO Energy | -5.95 eV | -5.8 to -6.1 eV |

| LUMO Energy | -2.05 eV | -2.0 to -2.3 eV |

| HOMO-LUMO Gap | 3.90 eV | 3.7 to 4.0 eV |

Table 2: Simulated Absorption Properties (TD-DFT)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 335 nm | 0.08 | HOMO → LUMO (95%) |

| S₀ → S₂ | 322 nm | 0.06 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 293 nm | 0.25 | HOMO → LUMO+1 (92%) |

Validation Protocol: The calculated properties in Tables 1 and 2 should be compared with experimental data obtained from techniques like cyclic voltammetry (for HOMO/LUMO levels) and UV-Vis spectroscopy (for absorption maxima).[10] A good correlation between the theoretical and experimental values validates the chosen computational methodology and allows for its predictive use in designing new carbazole derivatives.

Conclusion

This guide outlines a robust and scientifically rigorous approach to the theoretical calculation of the electronic structure of this compound. By employing DFT and TD-DFT methods within a structured, self-validating workflow, researchers can gain profound insights into the molecule's geometric, electronic, and optical properties. This computational foresight is invaluable, accelerating the discovery and development of next-generation materials for advanced applications.

References

- DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells.

- DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells.

- Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation.

- DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices.

- DFT/TD-DFT studies on carbazole-diphenylamine-based dyes using different π-bridges for DSSCs.

- Synergistic Structural Degradation and Electronic Penalties in Fluorinated Carbazole-Based Nanoporous Organic Polymers Compromising C2H2/CO2 Separation.

- A Comparative Guide to Experimental and DFT-Calculated Properties of 9-(4-fluorophenyl)-9H-carbazole. Benchchem.

- Computational analysis of the form

- Structural representation of 9H-carbazole (1).

- Electronic structure calculations and applic

- Electronic Structure Calculations for Nanomolecular Systems.

Sources

- 1. amp.iaamonline.org [amp.iaamonline.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jnsam.com [jnsam.com]

The Strategic Synthesis and Derivatization of 1-Fluoro-9H-carbazole: A Technical Guide for Advancing Drug Discovery and Materials Science

Introduction: The Rising Prominence of Fluorinated Carbazoles

The 9H-carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science, renowned for its presence in numerous biologically active natural products and functional organic materials.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity for biological targets.[3][4] Consequently, the synthesis of fluorinated carbazole derivatives, particularly 1-fluoro-9H-carbazole, presents a compelling avenue for the discovery of novel therapeutic agents and advanced materials. This guide provides an in-depth exploration of the synthesis of the this compound core, its subsequent derivatization, and the critical analytical techniques for characterization, offering a comprehensive resource for researchers in drug development and materials science.

Part 1: Synthesis of the this compound Core

The introduction of a fluorine atom at the C1 position of the carbazole ring requires a strategic synthetic approach. While various methods for the synthesis of carbazoles and fluorinated arenes exist, a highly effective and regioselective method involves a palladium-catalyzed C-H arylation. This approach offers a direct and efficient route to the desired fluorinated carbazole core.

Palladium-Catalyzed C-H Arylation/Annulation Strategy

This method leverages a tandem palladium-catalyzed Buchwald-Hartwig amination and C-H activation/arylation sequence to construct the fluorinated carbazole ring system from readily available starting materials.

Diagram of the Synthetic Workflow:

Sources

An In-depth Technical Guide to the Solubility of 1-fluoro-9H-carbazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-fluoro-9H-carbazole, a critical parameter for its application in pharmaceutical research, drug development, and materials science. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document establishes a predictive solubility framework based on its molecular structure and the known properties of the parent carbazole scaffold. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in common organic solvents, empowering researchers to generate reliable data. This guide is designed to be a vital resource for scientists and professionals, ensuring both theoretical understanding and practical execution of solubility studies in accordance with rigorous scientific standards.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic heterocyclic compound built upon the privileged carbazole scaffold. The carbazole core is a recurring motif in numerous biologically active molecules and functional organic materials. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated carbazole derivatives like this compound highly valuable as synthetic intermediates in medicinal chemistry for developing novel therapeutic agents, particularly in oncology and neuroscience.[1] A thorough understanding of its solubility is a prerequisite for its effective use in synthesis, purification, formulation, and screening.

Solubility dictates the choice of solvents for reaction media, influences crystallization and purification processes, and is a critical determinant of a compound's behavior in biological assays and its potential bioavailability in drug formulations.[2] This guide addresses the foundational need for a clear understanding of the solubility profile of this compound.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[5]

Molecular Structure Analysis of this compound:

-

Core Structure: The tricyclic 9H-carbazole ring system is largely non-polar and hydrophobic due to its aromatic nature.[6]

-

Polar Moieties: The secondary amine (-NH-) group in the pyrrole ring can act as a hydrogen bond donor.

-

Fluorine Substitution: The fluorine atom at the 1-position is highly electronegative, introducing a dipole moment. However, its small size and the rigidity of the aromatic ring mean its impact on overall polarity is localized. It may slightly increase the molecule's ability to engage in dipole-dipole interactions but does not drastically increase its affinity for highly polar, protic solvents.

Based on this structure, this compound is expected to be a sparingly soluble compound in aqueous media, with its solubility increasing in organic solvents as their polarity decreases. The large, non-polar surface area of the carbazole rings will be the dominant factor in its solubility behavior.

Predicted Qualitative Solubility Profile

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar | Toluene, Hexane, Cyclohexane | High | The non-polar nature of these solvents aligns well with the large hydrophobic carbazole backbone. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can effectively solvate the aromatic rings while also interacting with the localized dipole from the C-F bond. |

| Polar Aprotic | Acetone, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These solvents are good solubilizers for many organic compounds. The high polarity of DMF and DMSO, coupled with their ability to accept hydrogen bonds, may lead to good solubility.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond with the -NH group may afford some solubility, but the large non-polar region of the molecule will limit it.[8] |

| Highly Polar | Water | Very Low / Insoluble | The hydrophobic nature of the carbazole scaffold will strongly disfavor interaction with the highly polar, hydrogen-bonded network of water.[9] |

Experimental Protocol for Quantitative Solubility Determination

To address the existing data gap, a robust and validated experimental protocol is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10][11] This protocol is designed to be self-validating and adheres to the principles of Good Laboratory Practice (GLP).[12][13]

Materials and Equipment

-

This compound (solid, purity ≥95%)[14]

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled orbital shaker or rotator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Calibrated pH meter (for aqueous solutions, if tested)

Experimental Workflow Diagram

Caption: Workflow for the saturation shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Use these to generate a calibration curve with the chosen analytical method (HPLC or UV-Vis). The curve should demonstrate linearity (R² > 0.99).

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. Record the mass of the compound added.

-

Solvent Addition: Add a precise volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to prevent undissolved solid particles from inflating the measured concentration.

-

Analysis: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the previously established calibration curve. Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.[15]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Causality and Self-Validation in the Protocol

-

Why excess solid? To ensure that the solution is truly saturated and at equilibrium with the solid phase. This is the cornerstone of the equilibrium solubility measurement.

-

Why constant temperature? Solubility is temperature-dependent.[6] Maintaining a constant temperature is essential for obtaining reproducible and meaningful data.

-

Why filtration? To physically separate the dissolved solute from any suspended solid particles, ensuring that the measurement reflects only the soluble portion.

-

Why a validated analytical method? To guarantee that the concentration measurement is accurate, precise, and reliable, which is a core tenet of GLP.[16]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.9 | [Experimental Value] | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Experimental Value] |

| Tetrahydrofuran | 7.5 | [Experimental Value] | [Experimental Value] |

| Acetone | 21 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] | [Experimental Value] |

| Methanol | 33 | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide | 47 | [Experimental Value] | [Experimental Value] |

| Water | 80 | [Experimental Value] | [Experimental Value] |

Note: Experimental values are to be filled in by the researcher upon completion of the protocol.

This structured presentation allows for easy comparison and helps in identifying trends between solvent properties and solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently prevalent in public literature, this guide provides the necessary theoretical foundation and practical tools for its determination. By understanding the molecular characteristics of the compound and applying the robust shake-flask method described, researchers in drug development and materials science can confidently generate the high-quality solubility data essential for advancing their work. Adherence to these protocols will ensure data integrity and facilitate informed decisions in solvent selection for synthesis, purification, and formulation.

References

- Solubility of Things. (n.d.). Carbazole.

-

Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice.

- BenchChem. (2025). A Technical Guide to the Solubility of 2,6-Dimethyl-9H-carbazole and its Derivatives in Organic Solvents.

- BenchChem. (2025). Technical Support Center: Recrystallization of N-Aryl Carbazoles.

- ECHEMI. (n.d.). Buy this compound from Huaian Searching Pharmatech Co.Ltd.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Atlantis Press. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Retrieved from [Link]

-

Journal of Pharmaceutical Research. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

-

PMC - NIH. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. Retrieved from [Link]

-

TAPI. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

-

MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link]

-

FDA. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Khan Academy [khanacademy.org]

- 4. teachy.ai [teachy.ai]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic chemistry - Wikipedia [en.wikipedia.org]

- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 13. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 14. This compound | 391-26-4 [sigmaaldrich.com]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 16. fda.gov [fda.gov]

An In-depth Technical Guide to the Health and Safety of 1-fluoro-9H-carbazole for Research and Development

Introduction: Navigating the Chemistry and Safety of a Novel Fluorinated Carbazole

1-fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound that is gaining interest in the fields of materials science and drug discovery. Its unique electronic properties, stemming from the combination of the carbazole nucleus and the highly electronegative fluorine atom, make it a valuable building block for the synthesis of innovative organic electronics and potentially bioactive molecules. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for its responsible handling in a research and development setting. This guide provides a comprehensive overview of the known and inferred health and safety information for this compound, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.

While specific toxicological data for this compound is limited, a robust safety protocol can be developed by examining the properties of the parent compound, 9H-carbazole, and other fluorinated aromatic compounds. This guide will synthesize this information to provide a cautious and comprehensive approach to the safe handling, storage, and disposal of this compound.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are related to its potential for skin, eye, and respiratory irritation, as well as the inferred risks based on the toxicological profile of the parent 9H-carbazole moiety, which is a suspected carcinogen.

1.1. GHS Classification (Inferred)

Based on available data for this compound and related compounds, the following Globally Harmonized System (GHS) classification should be anticipated:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.

-

Carcinogenicity (Category 2) (Inferred from 9H-carbazole) , H351: Suspected of causing cancer.

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) (Inferred from 9H-carbazole) , H410: Very toxic to aquatic life with long lasting effects.

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 391-26-4 | [1] |

| Molecular Formula | C₁₂H₈FN | [2] |

| Molecular Weight | 185.2 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 164 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 359.2 ± 15.0 °C | [2] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water. | [4] |

1.3. Toxicological Profile (Inferred from 9H-Carbazole and Fluorinated Aromatics)

-

9H-Carbazole: The parent compound, 9H-carbazole, is classified as a suspected carcinogen (IARC Group 3: Not classifiable as to its carcinogenicity to humans, but with limited evidence in experimental animals)[5][6]. It is also known to be an irritant to the skin, eyes, and respiratory tract[7]. Chronic exposure to carbazole may lead to cumulative health effects[7].

-

Fluorinated Aromatic Compounds: The introduction of a fluorine atom can significantly alter the metabolic pathways and toxicological profile of a molecule. While the carbon-fluorine bond is very strong, metabolism of some fluorinated compounds can lead to the release of toxic metabolites, such as fluoride ions or fluoroacetic acid[8]. In the event of thermal decomposition, fluorinated aromatic compounds can produce hazardous byproducts including hydrogen fluoride (HF) and other fluorinated compounds[9][10][11].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling this compound. This includes robust engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles. |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness). For prolonged or immersive contact, consider double-gloving or using a more resistant glove material such as Viton™. | Nitrile provides good splash protection against many organic chemicals. However, breakthrough times can be short, so gloves should be changed immediately upon contamination[12]. For more hazardous operations, a more robust glove is recommended. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact. |

| Respiratory Protection | For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter should be used. | To protect against inhalation of the solid compound and potential acidic vapors that may be generated during certain reactions or decomposition[5][6][9][13]. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and accidents.

3.1. Handling

-

Avoid Dust Formation: Handle this compound carefully to avoid the generation of dust. Use techniques such as gentle scooping and weighing on a tared weigh paper within a fume hood.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or leaving the laboratory.

-

Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Always work in a well-ventilated area, preferably a fume hood.

-

Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.

3.2. Storage

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible Materials: Avoid storage with strong oxidizing agents.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

4.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

4.2. Spill and Leak Procedures

A workflow for handling a small-scale solid spill of this compound in a laboratory setting is outlined below.

For larger spills, or if the spill occurs outside of a contained area, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.

Synthesis and Reaction Hazards

The synthesis of this compound and its subsequent use in chemical reactions can present specific hazards that require careful consideration.

5.1. Synthesis of this compound

A common synthetic route to similar carbazole derivatives is the Buchwald-Hartwig amination, which involves the use of a palladium catalyst, a phosphine ligand, and a strong base[14]. Another method is the Ullmann condensation, which uses a copper catalyst[15].

Potential Hazards during Synthesis:

-

Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

-

Phosphine Ligands: These can be air-sensitive and toxic.

-

Strong Bases: Reagents like sodium tert-butoxide are corrosive and react violently with water.

-

Solvents: Anhydrous and potentially flammable solvents are often used.

A risk assessment should be conducted for each step of the synthesis, and appropriate control measures should be implemented. A generalized workflow for a Buchwald-Hartwig amination is presented below.

5.2. Thermal Decomposition

In the event of a fire, this compound may decompose to produce toxic and corrosive gases, including:

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires[1].

Waste Disposal

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

6.1. Waste Segregation and Collection

-

Designated Waste Container: All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, should be collected in a dedicated, clearly labeled hazardous waste container.

-

Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Suspected Carcinogen," "Marine Pollutant").

-

Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizers.

6.2. Disposal Protocol

-